molecular formula C21H21BrN2O2 B12292515 benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B12292515
M. Wt: 413.3 g/mol
InChI Key: ICTXUHGADAKYDZ-UHFFFAOYSA-N
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Description

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole moiety attached to a pyrrolidine ring via a benzyl ester linkage. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of indole to form 5-bromoindole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with pyrrolidine-1-carboxylate to form the desired product. The reaction conditions often involve the use of Lewis acids such as aluminum chloride as catalysts and anhydrous solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(5-chloro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(5-fluoro-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
  • Benzyl 2-[(5-iodo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate

Uniqueness

Benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine’s larger atomic size and higher electronegativity compared to chlorine or fluorine can lead to different interaction profiles with biological targets, making this compound particularly interesting for research .

Properties

IUPAC Name

benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTXUHGADAKYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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